molecular formula C5H4BrF3N2 B11880235 4-bromo-2-methyl-5-(trifluoromethyl)-1H-imidazole CAS No. 81654-23-1

4-bromo-2-methyl-5-(trifluoromethyl)-1H-imidazole

Cat. No.: B11880235
CAS No.: 81654-23-1
M. Wt: 229.00 g/mol
InChI Key: BHHMSBLBLRIKBA-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-(trifluoromethyl)-1H-imidazole is a chemical compound with the molecular formula C5H3BrF3N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The presence of bromine, methyl, and trifluoromethyl groups makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methyl-5-(trifluoromethyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylimidazole and bromine.

    Bromination: The bromination of 2-methylimidazole is carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction is typically conducted at room temperature.

    Trifluoromethylation: The introduction of the trifluoromethyl group is achieved using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually performed under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. The key steps include:

    Large-Scale Bromination: Conducting the bromination reaction in large reactors with efficient mixing and temperature control.

    Trifluoromethylation: Using industrial-grade trifluoromethylating agents and optimizing reaction conditions for high yield and purity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-5-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Substitution Products: Formation of 4-azido-2-methyl-5-(trifluoromethyl)-1H-imidazole or 4-thio-2-methyl-5-(trifluoromethyl)-1H-imidazole.

    Oxidation Products: Formation of this compound N-oxide.

    Reduction Products: Formation of 2-methyl-5-(trifluoromethyl)-1H-imidazole.

Scientific Research Applications

4-Bromo-2-methyl-5-(trifluoromethyl)-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-5-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can affect cellular pathways such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methyl-5-(trifluoromethyl)benzoyl chloride: Similar in structure but contains a benzoyl chloride group instead of an imidazole ring.

    4-Bromo-2-methyl-5-(trifluoromethyl)benzamide: Contains a benzamide group instead of an imidazole ring.

    4-Bromo-2-methyl-5-(trifluoromethyl)benzaldehyde: Contains a benzaldehyde group instead of an imidazole ring.

Uniqueness

4-Bromo-2-methyl-5-(trifluoromethyl)-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties compared to its benzoyl, benzamide, and benzaldehyde analogs.

Properties

CAS No.

81654-23-1

Molecular Formula

C5H4BrF3N2

Molecular Weight

229.00 g/mol

IUPAC Name

4-bromo-2-methyl-5-(trifluoromethyl)-1H-imidazole

InChI

InChI=1S/C5H4BrF3N2/c1-2-10-3(4(6)11-2)5(7,8)9/h1H3,(H,10,11)

InChI Key

BHHMSBLBLRIKBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)C(F)(F)F)Br

Origin of Product

United States

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